molecular formula C25H22ClNO5S B4610052 (4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

Cat. No.: B4610052
M. Wt: 484.0 g/mol
InChI Key: FDGCXINEVJXYNP-HMMYKYKNSA-N
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Description

The compound (4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiophene ring, an oxazole ring, and multiple aromatic substituents, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Formation of the oxazole ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This can be achieved through cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene derivatives.

    Attachment of aromatic substituents: This step may involve nucleophilic aromatic substitution or electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one: has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one: stands out due to its unique combination of aromatic rings and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClNO5S/c1-16-14-18(9-10-19(16)26)30-11-5-12-31-23-17(6-3-7-21(23)29-2)15-20-25(28)32-24(27-20)22-8-4-13-33-22/h3-4,6-10,13-15H,5,11-12H2,1-2H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGCXINEVJXYNP-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCOC2=C(C=CC=C2OC)C=C3C(=O)OC(=N3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)OC(=N3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 2
Reactant of Route 2
(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 3
Reactant of Route 3
(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 4
Reactant of Route 4
(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 5
Reactant of Route 5
(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one
Reactant of Route 6
Reactant of Route 6
(4E)-4-[[2-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

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